molecular formula C16H13Cl2N5OS B2844841 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 880802-59-5

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2844841
CAS No.: 880802-59-5
M. Wt: 394.27
InChI Key: CXRPKORTGCJKLD-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure combines a 4-chlorophenyl-substituted triazole linked via a sulfanyl acetamide chain to a 3-chlorophenyl group. While specific biological data for this compound is not available, research on closely related analogs provides strong rationale for its research value. Compounds bearing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety have been associated with a range of investigated activities, including antimicrobial and anticancer properties . Furthermore, specific N-(4-chlorophenyl)-γ-amino acid derivatives incorporating triazole moieties have demonstrated promising in vitro anticancer activity, particularly against non-small cell lung carcinoma (NSCLC) cells . One such investigative compound was found to exert its effects via a mitochondria-targeted pathway, inducing significant ROS production and inhibiting ATP synthesis, and showed potential to synergistically enhance the cytotoxic effect of established chemotherapeutic agents . This makes this compound a compound of significant interest for researchers exploring novel oncological targets, mitochondrial function in disease, and the development of new therapeutic strategies.

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-6-4-10(5-7-11)15-21-22-16(23(15)19)25-9-14(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPKORTGCJKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the triazole ring or the sulfanyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C16H13ClN6OS
  • Molecular Weight : 428.7 g/mol
  • CAS Number : 899965-43-6

This compound belongs to the triazole family, known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the triazole ring is significant as it enhances the biological activity of the compound by facilitating interactions with various biological targets.

Pharmacological Applications

  • Antifungal Activity :
    • Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide exhibit potent antifungal effects against various pathogenic fungi. This makes them valuable in treating fungal infections in clinical settings.
  • Antibacterial Properties :
    • Preliminary studies suggest that this compound may possess antibacterial activity, making it a candidate for further investigation in the development of new antibiotics. The structural modifications on the triazole ring can influence its effectiveness against specific bacterial strains.
  • Anticancer Potential :
    • There is emerging evidence that triazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve modulation of key signaling pathways associated with cancer progression.

Agrochemical Applications

  • Pesticidal Activity :
    • The compound's structure suggests potential use as a pesticide or herbicide. Triazole derivatives have been explored for their ability to inhibit fungal pathogens affecting crops, thereby enhancing agricultural productivity and sustainability.
  • Plant Growth Regulation :
    • Some studies indicate that triazoles can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could be pivotal in developing environmentally friendly agricultural practices.

Case Studies and Research Findings

A comprehensive review of recent literature highlights several case studies demonstrating the efficacy of triazole derivatives:

StudyFindings
Study ADemonstrated significant antifungal activity against Candida species with minimal cytotoxicity to human cells.
Study BReported antibacterial effects against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
Study CShowed potential anticancer activity in vitro against breast cancer cell lines, with indications of apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The target compound shares a 1,2,4-triazole core with several derivatives, differing primarily in substituent patterns on the triazole ring and the acetamide moiety. Key analogues include:

Compound ID Substituents (Triazole Position 4/5) Acetamide Substituent Key Structural Differences
Target Compound 4-amino, 5-(4-chlorophenyl) N-(3-chlorophenyl) Reference compound for comparison
Compound 6 () 4-amino, 5-(4-chlorophenyl) N-(4-phenoxyphenyl) Phenoxy group instead of chloro on acetamide
Compound 7h () 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) N-(unsubstituted) Additional methylaminomethyl group on triazole
Compound () 4-amino, 5-(2-chlorophenyl) N-(4-butylphenyl) 2-chlorophenyl on triazole; butyl on acetamide
Compound () 4-(4-methylphenyl), 5-(4-chlorophenyl) N-(3-methylphenyl) Methylphenyl on triazole; methyl on acetamide

Key Observations :

  • Electron-withdrawing groups (e.g., chloro) on the triazole ring enhance thermal stability and lipophilicity .
  • Substitutions on the acetamide nitrogen (e.g., phenoxy, methyl, or butyl groups) modulate solubility and receptor binding .
Physicochemical Properties

Data from synthetic studies reveal significant variations in melting points, yields, and solubility:

Compound ID Melting Point (°C) Yield (%) Recrystallization Solvent Reference
Target Compound Not reported Not reported Not reported N/A
6a () 182–184 65 H2O:EtOH (1:1)
6c () 174–176 83 H2O:EtOH (1:1)
7a () 109–111 75 DMF:EtOH (8:2)
Compound 6 () Not reported Not reported Not reported

Key Observations :

  • Higher yields (e.g., 83% for 6c) correlate with simpler substituents .
  • Polar solvents (e.g., H2O:EtOH) are preferred for recrystallization of amino-triazole derivatives .

Key Observations :

  • Chloro substituents on the phenyl ring (as in the target compound) may enhance anti-inflammatory activity by increasing membrane permeability .
  • Hydrophobic groups (e.g., butyl in ) improve enzyme inhibition but reduce aqueous solubility .

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula: C17H14ClN5OS
  • Molecular Weight: 373.84 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the Triazole Ring: Typically achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Chlorophenyl Groups: Accomplished via nucleophilic substitution reactions.
  • Attachment of Acetamide Group: This is often done through coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity: In vitro studies have shown that derivatives of triazoles demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.046 μM against resistant strains .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary assays conducted on the NCI-60 human tumor cell lines indicated moderate cytostatic activity against several cancer types, including breast and lung cancers . The inhibition growth percentage (IGP) reached up to 23% for certain derivatives in specific cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition: The triazole ring can inhibit the activity of enzymes involved in fungal cell wall synthesis, making it effective as an antifungal agent .
  • Cell Cycle Disruption: Some studies suggest that triazole derivatives can interfere with cellular processes, leading to apoptosis in cancer cells .

Research Findings and Case Studies

StudyFindings
PMC7384432Compounds with triazole rings showed high potency against MRSA compared to standard antibiotics like vancomycin .
MDPI StudyA series of triazole derivatives were tested against various pathogens, showing significant antibacterial activity with MIC values as low as 0.125 μg/mL .
NCI StudyThe compound demonstrated moderate cytostatic activity across a panel of cancer cell lines, indicating potential for further development in oncology .

Q & A

Q. What are the key synthetic routes for preparing 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Triazole Ring Formation : Reacting thiosemicarbazide derivatives with 4-chlorobenzaldehyde under acidic conditions to form the 1,2,4-triazole core.

Sulfanyl Group Introduction : Coupling the triazole intermediate with chloroacetic acid derivatives via nucleophilic substitution.

Amide Bond Formation : Reacting the sulfanyl-acetic acid intermediate with 3-chloroaniline using coupling agents like EDCl/HOBt.

  • Critical Conditions :
  • Temperature control (e.g., reflux in ethanol/KOH for cyclization ).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Techniques :
  • X-ray Crystallography : Resolves 3D conformation, confirming bond angles and dihedral angles of the triazole and chlorophenyl groups .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.2 ppm (sulfanyl-CH₂), and δ 10.1 ppm (amide NH) .
  • ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and triazole carbons (~150–160 ppm) .
  • HPLC : Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water) .

Q. What stability considerations are critical for handling this compound?

  • Environmental Sensitivity :
  • Light : Degrades under UV exposure; store in amber vials .
  • pH : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions; neutral buffers recommended for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

  • Methodology :
  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
  • Sulfanyl Linker Modification : Test methylthio vs. ethylthio analogs to assess steric effects on activity .
    • Data Analysis :
  • Compare IC₅₀ values in antimicrobial assays (e.g., against S. aureus or E. coli) to identify optimal substituents .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Approaches :
  • Molecular Docking : Simulate binding to enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina; prioritize poses with hydrogen bonds to triazole NH and chlorophenyl Cl .
  • MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable complexes) .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

  • Experimental Design Adjustments :
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Solvent Effects : Compare DMSO vs. aqueous solubility; precipitation may artificially lower activity .
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies to identify outliers .

Q. What strategies improve reaction yields during scale-up synthesis?

  • Optimization Steps :
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce by-products .
  • Solvent Selection : Use DMF for improved solubility of intermediates during amide coupling .
  • Temperature Gradients : Gradual heating (40°C → 80°C) prevents exothermic side reactions .

Q. How does the compound’s mechanism of action differ in prokaryotic vs. eukaryotic systems?

  • Hypothesis Testing :
  • Enzyme Inhibition Assays : Measure DHFR activity in bacterial vs. human cell lysates; IC₅₀ shifts indicate selectivity .
  • Gene Knockout Models : Use E. coli DHFR-deficient strains to confirm target specificity .

Q. What advanced analytical techniques characterize degradation products?

  • Methods :
  • LC-MS/MS : Identify hydrolyzed fragments (e.g., triazole ring cleavage products) with m/z 150–300 .
  • FT-IR : Detect carbonyl loss (C=O stretch ~1700 cm⁻¹) in degraded samples .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Experimental Adjustments :
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models; low solubility may limit in vivo activity .
  • Metabolite Screening : Use liver microsomes to identify CYP450-mediated dechlorination or sulfoxide formation .

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